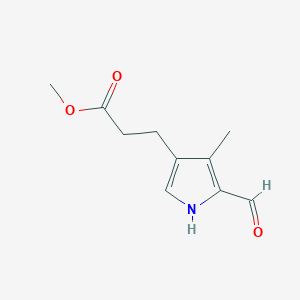

methyl 3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanoate

Description

Properties

Molecular Formula |

C10H13NO3 |

|---|---|

Molecular Weight |

195.21 g/mol |

IUPAC Name |

methyl 3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanoate |

InChI |

InChI=1S/C10H13NO3/c1-7-8(3-4-10(13)14-2)5-11-9(7)6-12/h5-6,11H,3-4H2,1-2H3 |

InChI Key |

PLBQLIFDSMCQBT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(NC=C1CCC(=O)OC)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanoate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Formylation: The formyl group can be introduced using the Vilsmeier-Haack reaction, where the pyrrole reacts with a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Esterification: The propanoate ester group can be introduced through esterification, where the carboxylic acid reacts with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: NaBH4 in methanol, LiAlH4 in ether.

Substitution: Halogenation with bromine (Br2) in the presence of a catalyst like iron (Fe), nitration with nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

Oxidation: 3-(5-carboxy-4-methyl-1H-pyrrol-3-yl)propanoate.

Reduction: 3-(5-hydroxymethyl-4-methyl-1H-pyrrol-3-yl)propanoate.

Substitution: 3-(5-formyl-4-bromo-1H-pyrrol-3-yl)propanoate (for halogenation).

Scientific Research Applications

Methyl 3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanoate has various applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a pharmacophore in drug design and development.

Industry: Utilized in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can act as an electrophilic center, participating in various biochemical reactions. The pyrrole ring can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

The structural and functional attributes of methyl 3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanoate can be contextualized against related pyrrole and heterocyclic derivatives.

Pyrrole Derivatives with Varying Substituents

Key Differences :

- This contrasts with the target compound, where the absence of a 2-CH₃ group may favor electrophilic substitution or coordination chemistry .

- Reactivity : The formyl group in both compounds enables condensation reactions (e.g., Schiff base formation), but the 2,4-dimethyl analog’s steric bulk could slow such reactions compared to the target compound.

Heterocyclic Esters with Non-Pyrrole Cores

Key Differences :

- Aromaticity and Electronic Properties : Pyridine (6-membered, one N) exhibits lower π-electron density than pyrrole (5-membered, one N), making it less reactive toward electrophiles but more stable under acidic conditions. The target compound’s pyrrole core may participate in conjugation with the formyl group, enhancing its electrophilic character compared to pyridine derivatives .

- Functional Group Diversity: The pyrazole-thiophene hybrids in feature sulfur and multiple nitrogen atoms, enabling diverse non-covalent interactions (e.g., hydrogen bonding) absent in the target compound.

Biological Activity

Methyl 3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanoate is a pyrrole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure that includes a pyrrole ring with a formyl group at the 5-position, a methyl group at the 4-position, and a propanoate moiety at the 3-position. The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, influencing several biochemical pathways.

- Molecular Formula : C11H15NO3

- Molecular Weight : 209.24 g/mol

- CAS Number : 18818-25-2

The biological activity of this compound can be explained through its interaction with specific molecular targets:

- Covalent Bond Formation : The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.

- Receptor Interaction : The pyrrole ring may interact with various biological receptors, modulating their function and leading to diverse biological effects.

- Biochemical Pathways : The compound's structure allows it to influence multiple biochemical pathways, which is crucial for its therapeutic potential .

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Anticancer Activity : Studies have shown that this compound possesses anticancer properties, potentially acting as an inhibitor of cancer cell proliferation.

| Study Reference | Cell Line Tested | IC50 Value (µM) | Observations |

|---|---|---|---|

| A431 | <10 | Significant cytotoxicity observed | |

| Jurkat | <5 | Induced apoptosis in treated cells |

- Antimicrobial Properties : Preliminary investigations suggest that the compound may also exhibit antimicrobial activity, making it a candidate for further development in treating infections.

Case Studies

-

Anticancer Efficacy :

- A study investigated the effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations.

-

Antimicrobial Activity :

- In vitro tests demonstrated that the compound exhibited inhibitory effects against several bacterial strains, suggesting potential as an antimicrobial agent. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis.

Applications in Research and Medicine

This compound is not only valuable for its biological activities but also serves as an important intermediate in organic synthesis. Its unique structural features enable the development of more complex pyrrole derivatives, which may have enhanced therapeutic properties.

Potential Applications Include:

- Drug Development : Due to its promising anticancer and antimicrobial properties, this compound could serve as a lead for new therapeutic agents targeting specific diseases.

| Application Area | Description |

|---|---|

| Cancer Therapy | Development of targeted therapies leveraging its cytotoxic effects |

| Antimicrobial Agents | Formulation of new antibiotics based on its inhibitory properties |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl 3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanoate, and how can experimental conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclization reactions involving pyrrole intermediates. A general approach involves refluxing precursors (e.g., substituted pyrroles) with oxidizing agents like chloranil in xylene, followed by purification via recrystallization (e.g., methanol) . To optimize yield and purity, employ statistical experimental design (e.g., factorial design) to systematically vary parameters (temperature, reaction time, stoichiometry) and analyze their effects . For reproducibility, validate conditions using HPLC or NMR to confirm intermediate formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer : Key techniques include:

- NMR : Use H and C NMR to confirm the pyrrole ring substitution pattern, formyl group ( ppm), and ester moiety ( ppm for methoxy) .

- IR : Identify formyl (C=O stretch ~1700 cm) and ester (C=O ~1740 cm) functional groups .

- Mass Spectrometry (MS) : Confirm molecular ion ([M+H]) and fragmentation patterns consistent with the ester and formyl groups . Cross-reference experimental data with computational predictions (e.g., density functional theory) to resolve ambiguities .

Advanced Research Questions

Q. How can computational methods enhance the understanding of reaction mechanisms involving this compound?

- Methodological Answer : Combine quantum chemical calculations (e.g., DFT or ab initio) with experimental data to map reaction pathways. For example, use transition state analysis to explore formyl group reactivity (e.g., nucleophilic additions) or pyrrole ring stability under varying conditions . Tools like the ICReDD framework integrate computation and information science to predict optimal reaction conditions, reducing trial-and-error experimentation . Validate predictions with kinetic studies (e.g., monitoring by in-situ FTIR) .

Q. What strategies are recommended for functionalizing the formyl group while preserving the pyrrole core?

- Methodological Answer : The formyl group can undergo condensation (e.g., with amines to form Schiff bases) or nucleophilic additions (e.g., Grignard reactions). To minimize side reactions (e.g., pyrrole ring decomposition):

- Use mild, anhydrous conditions (e.g., THF, 0–5°C) and protecting groups for sensitive substituents .

- Monitor progress via TLC or HPLC, and isolate products using gradient elution chromatography .

- For asymmetric functionalization, employ chiral catalysts and analyze enantiomeric excess via chiral HPLC .

Q. How should researchers address contradictions in spectroscopic or synthetic data across studies?

- Methodological Answer : Discrepancies may arise from impurities, solvent effects, or tautomerism (e.g., pyrrole NH vs. O-protonation). To resolve:

- Reproduce experiments under strictly controlled conditions (e.g., inert atmosphere, degassed solvents) .

- Perform multi-technique validation (e.g., X-ray crystallography for solid-state structure, as in , coupled with solution-state NMR).

- Use high-level computational models (e.g., solvent-phase DFT) to predict and reconcile spectral shifts .

Q. What advanced purification techniques are suitable for isolating this compound from complex reaction mixtures?

- Methodological Answer : Beyond recrystallization , employ:

- Preparative HPLC : Optimize mobile phase (e.g., acetonitrile/water with 0.1% formic acid) for high-resolution separation of polar byproducts .

- Size-Exclusion Chromatography (SEC) : Effective for separating oligomers or aggregates formed during synthesis .

- Membrane Technologies : Use nanofiltration to concentrate the product while removing low-MW impurities .

Methodological Tools & Frameworks

- Experimental Design : Utilize factorial designs (e.g., Box-Behnken) to efficiently explore parameter space and identify critical variables .

- Hybrid Computation-Experiment Workflows : Adopt the ICReDD approach to integrate quantum calculations, machine learning, and high-throughput experimentation .

- Data Validation : Cross-check experimental results with databases (e.g., USP reference standards ) and open-source repositories (e.g., crystallography data from ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.